ent-Ivabradine Hydrochloride

Beschreibung

Contextualizing Ivabradine (B130884) and its Stereoisomers in Pharmaceutical Science

Ivabradine is a heart rate-lowering medication that functions by selectively inhibiting the If "funny" current in the sinoatrial node of the heart. wikipedia.orgjacc.org This action reduces the pacemaker firing rate, thereby decreasing heart rate without affecting myocardial contractility or atrioventricular conduction. nih.govnih.gov The Ivabradine molecule possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Ivabradine and (R)-Ivabradine. mdpi.com

In pharmaceutical development, it is crucial to study individual enantiomers as they can exhibit different pharmacological and toxicological properties. mdpi.com While one enantiomer may be responsible for the desired therapeutic effect, the other (the distomer) could be inactive, less active, or even contribute to adverse effects. mdpi.com The marketed formulation of Ivabradine is the hydrochloride salt of the (S)-enantiomer, which is considered the active substance. europa.eueuropa.eu

Definition and Significance of ent-Ivabradine Hydrochloride (R-Enantiomer) as a Research Focus

This compound is the hydrochloride salt of the (R)-enantiomer of Ivabradine. synzeal.comsigmaaldrich.com It is also referred to as Ivabradine R-Isomer. synzeal.com In the context of academic and pharmaceutical research, this compound serves as a critical tool for several reasons. Primarily, it is used as a reference standard in the development and validation of analytical methods to ensure the enantiomeric purity of the active (S)-Ivabradine pharmaceutical product. researchgate.net The ability to detect and quantify even minute amounts of the (R)-enantiomer is a regulatory requirement to guarantee the quality and consistency of the final drug product. researchgate.net

Furthermore, studying the pharmacological properties of ent-Ivabradine provides a deeper understanding of the stereospecific interactions with its biological target, the If channel. nih.gov This research is essential for elucidating the structure-activity relationship and confirming that the therapeutic effects are primarily attributable to the (S)-enantiomer.

Historical Development and Mechanistic Foundations of I(f) Current Modulation

The quest for a pure heart rate-lowering agent, devoid of the side effects associated with then-current treatments like β-blockers, began over three decades ago. nih.gov This search led to the identification of the pacemaker "funny" current (If) as a promising pharmacological target. nih.govnih.gov The If current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is a mixed sodium-potassium inward current crucial for initiating the spontaneous diastolic depolarization in the sinoatrial node, which in turn regulates the heart's rhythm. wikipedia.orgjacc.orgnih.gov

The discovery that selective inhibition of this current could slow the heart rate without negatively impacting other cardiac functions paved the way for the development of If inhibitors. nih.govnih.gov Ivabradine emerged from the screening of novel benzocycloalkane compounds as a selective and specific inhibitor of the If current. nih.gov It acts by entering the HCN channel pore from the intracellular side when the channel is in its open state, thereby blocking the flow of ions and reducing the slope of diastolic depolarization. nih.govresearchgate.net This targeted mechanism allows for a specific reduction in heart rate. europa.eu

Rationale for Dedicated Academic Inquiry into this compound

Dedicated academic inquiry into this compound is driven by both regulatory necessity and fundamental scientific curiosity. From a regulatory standpoint, the development of robust analytical methods to quantify the (R)-enantiomer as a potential impurity in the final drug product is a critical aspect of quality control. researchgate.net

From a scientific perspective, comparative studies between the two enantiomers are fundamental to understanding the stereoselectivity of the drug-target interaction. Research has shown that while both the (S) and (R) enantiomers of Ivabradine can reduce the spontaneous firing rate of sinoatrial node preparations, their effects on other cardiac ion channels can differ. For instance, one study noted that the (R)-enantiomer induced significant prolongations of the action potential duration in ventricular preparations, an effect not observed with the (S)-enantiomer. Such findings underscore the importance of studying each enantiomer individually to fully characterize the pharmacological profile and confirm the rationale for selecting the (S)-enantiomer for clinical use. Investigating ent-Ivabradine also contributes to a broader understanding of how chirality influences the biological activity of drugs, a core principle in medicinal chemistry and pharmacology. mdpi.com

Research Findings

| Parameter | (S)-Ivabradine (Ivabradine) | (R)-Ivabradine (ent-Ivabradine) | Reference |

|---|---|---|---|

| Spontaneous Firing of Rabbit Sinus Node | Equipotent in reducing firing rate | Equipotent in reducing firing rate | |

| Action Potential Duration (Guinea Pig Papillary Muscle) | No significant effect | Induced significant prolongations | |

| QTc Interval (Anesthetized Pigs) | No effect | Dose-dependent increase | |

| Ecotoxicity (Vibrio fischeri) | More toxic | Less toxic | imdea-agua.org |

| Technique | Chiral Selector | Key Finding | Reference |

|---|---|---|---|

| Electrokinetic Chromatography (EKC) | Sulfated-γ-CD | Baseline separation of enantiomers achieved in 6 minutes. | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) column | Chiral separation achieved in 20 minutes. | imdea-agua.org |

Structure

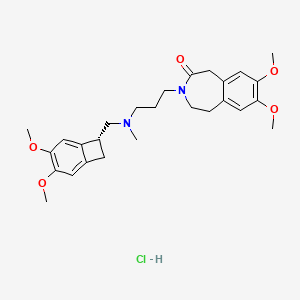

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-[3-[[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUKNZUABFFNQS-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@@H]3CC4=CC(=C(C=C34)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148849-68-7 | |

| Record name | 2H-3-Benzazepin-2-one, 3-[3-[[[(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148849-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Synthesis and Stereochemical Control

The synthesis of individual enantiomers of ivabradine (B130884) requires precise control over the stereochemistry of the molecule. This section details the synthetic routes and strategies employed to achieve high enantiomeric purity.

Synthetic Pathways to Ivabradine Hydrochloride Enantiomers

The synthesis of ivabradine enantiomers typically involves the construction of two key fragments: a chiral benzocyclobutane derivative and a benzazepinone (B8055114) moiety, which are then coupled. google.comgoogle.com A common strategy involves the resolution of a racemic intermediate, such as (±)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, which serves as a precursor to the chiral amine needed for the final structure. mdpi.comgoogle.com

One patented method describes the synthesis starting from 3-(2-bromo-4,5-dimethoxy-phenyl)-propionitrile. google.com Another approach involves the reaction of 3-[2-(1,3-dioxolan-2-yl) ethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with (7S)-[3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]-N-methylmethan-amine hydrochloride. google.com The final step often involves catalytic hydrogenation to yield ivabradine, which is then converted to its hydrochloride salt. google.com

Chirality Introduction and Control Strategies

The introduction of chirality is a pivotal step in the synthesis of ivabradine enantiomers. This is often achieved through the resolution of a racemic intermediate using a chiral resolving agent. For instance, d-camphorsulfonic acid has been used to resolve racemic aminomethyl-benzocyclobutane derivatives. google.com Another strategy employs mandelic acid for the resolution of an intermediate, which has shown good results on an industrial scale. google.com

The control of stereochemistry is crucial to ensure the final product is the desired enantiomer. This involves careful selection of chiral starting materials, resolving agents, and reaction conditions to favor the formation of one enantiomer over the other. google.comresearchgate.net The enantiomeric purity is often assessed using techniques like chiral High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.net

Optimization of Reaction Conditions for Enantiomeric Purity

Achieving high enantiomeric purity requires meticulous optimization of reaction conditions. This includes the choice of solvents, temperature, and catalysts. For example, the crystallization of ivabradine hydrochloride from specific solvents like acetonitrile (B52724) can enhance the precipitation of the desired (S)-isomer, thereby helping to remove the unwanted (R)-isomer. google.com Multiple recrystallizations may be necessary to achieve the desired level of purity. google.com

The choice of solvent can also influence the crystalline form of the final product. For instance, crystallization from a mixture of an aliphatic alcohol and an aliphatic/alicyclic hydrocarbon has been used to obtain the delta-form of ivabradine hydrochloride. google.com

Enantioselective Synthesis and Resolution Methodologies for ent-Ivabradine Hydrochloride

This section explores more advanced and specific methods for obtaining the enantiopure forms of ivabradine, with a particular focus on biocatalytic and asymmetric synthesis approaches.

Biocatalytic Approaches in Enantiopure Synthesis

Biocatalysis has emerged as a sustainable and efficient alternative for producing enantiopure pharmaceuticals. mdpi.com In the context of ivabradine synthesis, enzymes like lipases and esterases are employed for the kinetic resolution of key alcohol intermediates. mdpi.com For example, a study demonstrated the use of Pseudomonas cepacia Lipase for the resolution of an alcohol precursor of the chiral amine, achieving an enantiomeric ratio of up to 96:4. mdpi.com This enantiomerically enriched alcohol can then be converted to the desired amine through a three-step synthetic sequence. mdpi.com

Transaminases (TAs) have also been utilized to synthesize the key chiral amine intermediate of ivabradine. acs.org These biocatalytic methods offer the advantages of operating under mild reaction conditions, often at ambient temperature and pressure, and reducing the use of organic solvents and metal catalysts. mdpi.comacs.org

Chiral Auxiliary and Asymmetric Synthesis Methods

Asymmetric synthesis using chiral auxiliaries is a powerful strategy for controlling stereochemistry. nih.gov Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov While specific examples for the direct synthesis of ent-Ivabradine using this method are not detailed in the provided results, the principle is widely applied in the synthesis of chiral molecules. researchgate.netnih.gov For instance, (R)-phenylglycinol has been used as a chiral auxiliary in the asymmetric synthesis of related tetrahydro-3-benzazepine structures. researchgate.net

Resolution of racemic mixtures is another common approach. This can be achieved through the formation of diastereomeric salts with a chiral acid, followed by separation and subsequent removal of the resolving agent. mdpi.comgoogle.com Preparative chiral HPLC is also a viable, though often more expensive, method for separating enantiomers. mdpi.com

Solid-State Chemistry and Polymorphism Studies of Ivabradine Hydrochloride Enantiomers

The solid-state properties of a pharmaceutical compound, including its crystalline form (polymorphism), can significantly impact its physical and chemical stability.

Ivabradine hydrochloride is known to exhibit extensive polymorphism, meaning it can exist in multiple crystalline forms. mdpi.comgoogle.com Several polymorphic forms have been patented, including forms α, β, βd, γ, γd, δ, and δd, as well as forms I–IV, Z, X, K, C, and S. mdpi.com The γ form is present in the original drug product. mdpi.com Different polymorphs can have distinct physical properties, such as solubility and melting point, which can affect the drug's performance. google.com

Studies have been conducted to prepare and characterize different polymorphs and co-crystals of ivabradine hydrochloride. For example, co-crystals with (S)-mandelic acid and (R)-mandelic acid have been identified and characterized using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR. mdpi.com The stability of these different solid forms is a critical consideration in pharmaceutical development. For instance, studies have shown that the metastable form II of ivabradine hydrochloride can transform into the more stable γ form under certain conditions. mdpi.com

The table below summarizes some of the known polymorphic forms of Ivabradine Hydrochloride:

| Polymorphic Form | Key Characteristics/Preparation Method | Reference(s) |

| α Form | Obtained by crystallization from a toluene/1-methyl-2-pyrrolidinone mixture. | google.com |

| γ Form | Identified in the original drug product. | mdpi.com |

| δ Form | Prepared by crystallization from a mixture of an aliphatic alcohol and an aliphatic/alicyclic hydrocarbon. | google.com |

| Form II | Characterized by specific X-ray powder diffraction peaks and endothermic peaks in DSC. | google.com |

| Form III | Characterized by distinct X-ray powder diffraction peaks. | google.com |

| Co-crystal with (S)-Mandelic Acid | Formed to overcome polymorphism issues and shows comparable stability to the γ form. | mdpi.com |

Characterization of Crystalline Forms and Amorphous States

Co-crystallization Strategies for Ivabradine Hydrochloride Forms

To overcome the challenges associated with the extensive polymorphism of Ivabradine Hydrochloride, co-crystallization has emerged as a viable strategy to create alternative, stable solid forms. mdpi.com Co-crystals are multicomponent crystalline structures composed of the active pharmaceutical ingredient (API) and a benign co-former molecule held together in a specific stoichiometric ratio. google.com

The design of co-crystals involves selecting appropriate co-formers that can form robust intermolecular interactions (like hydrogen bonds) with the API. For Ivabradine Hydrochloride, a co-crystal screen identified (S)-mandelic acid and (R)-mandelic acid as successful co-formers. mdpi.comresearchgate.net

The synthesis of these co-crystals has been achieved through several methods:

Solution Crystallization: Single crystals of the co-crystals with (S)- and (R)-mandelic acid were successfully grown by cooling a hot ethanolic solution of the components. mdpi.com

Liquid-Assisted Grinding: This mechanochemical method involves grinding the API and co-former together with a small amount of a liquid to facilitate co-crystal formation. mdpi.com

Slurrying: This technique involves stirring a suspension of the API and co-former in a solvent where they have limited solubility, leading to the gradual conversion to the more stable co-crystal form. mdpi.com

The resulting co-crystals, such as the 1:1 co-crystal of Ivabradine Hydrochloride and (S)-mandelic acid (IClSM), were thoroughly characterized and found to have physical and chemical stability comparable to the γ polymorph used in the original drug product. mdpi.com

Interactive Table: Co-crystal Synthesis Methods for Ivabradine Hydrochloride

| Co-former | Synthesis Method | Description |

|---|---|---|

| (S)-Mandelic Acid | Cooling Crystallization | Single crystals obtained by cooling a hot solution in ethanol (B145695) from 70°C to room temperature. mdpi.com |

| (S)-Mandelic Acid | Liquid-Assisted Grinding | Co-crystal reproduced by grinding the two components with a small amount of solvent. mdpi.com |

| (S)-Mandelic Acid | Slurrying | Co-crystal reproduced by stirring the components in a solvent suspension. mdpi.com |

| (R)-Mandelic Acid | Cooling Crystallization | Single crystals obtained by cooling a hot solution in ethanol from 70°C to room temperature. mdpi.comgoogle.com |

| (R)-Mandelic Acid | Grinding | Co-crystal can be prepared by grinding Ivabradine Hydrochloride and (R)-mandelic acid together. google.com |

A significant advancement in co-crystal technology is the ability to form them in situ during the pharmaceutical manufacturing process, which can streamline production and avoid separate co-crystal synthesis steps. nih.gov Research has demonstrated that the co-crystal of Ivabradine Hydrochloride with (S)-mandelic acid can be successfully formed in situ during a wet granulation process. mdpi.comresearchgate.net

Pre Clinical Pharmacological Characterization and Molecular Mechanisms

Comparative Pharmacodynamics of Ivabradine (B130884) (S-enantiomer) and ent-Ivabradine Hydrochloride (R-enantiomer)

Ivabradine and its (R)-enantiomer, this compound (also referred to as S-16260), have been subject to comparative studies to elucidate their stereoselective effects on cardiac electrophysiology. portico.orgnih.gov

Stereoselective Negative Chronotropic Effects

Both enantiomers exhibit negative chronotropic effects, meaning they reduce heart rate. portico.org In isolated, spontaneously beating guinea pig right atria, both ivabradine (S-16257) and ent-ivabradine (S-16260) induced a concentration-dependent reduction in heart rate. nih.gov However, subtle differences in potency have been observed. For instance, in one study, the pIC50 values, which represent the negative logarithm of the concentration causing 50% of the maximal effect, were 5.07 for ivabradine and 4.76 for ent-ivabradine, suggesting a slightly higher potency for ivabradine in this preparation. portico.orgnih.gov Both enantiomers also reduced the firing rate of action potentials in isolated sinoatrial node preparations. portico.org Despite these in vitro differences, in vivo studies in anesthetized pigs have shown the two isomers to be equipotent in reducing heart rate. portico.org

Interactive Data Table: Comparative Negative Chronotropic Effects

| Compound | Preparation | Parameter | Value | Reference |

| Ivabradine (S-16257) | Guinea-pig right atria | pIC50 | 5.07 ± 0.19 | portico.orgnih.gov |

| ent-Ivabradine (S-16260) | Guinea-pig right atria | pIC50 | 4.76 ± 0.18 | portico.orgnih.gov |

| Ivabradine (3 µM) | SA node preparations | AP firing rate reduction | -19.6 ± 2.5% | portico.org |

| ent-Ivabradine (3 µM) | SA node preparations | AP firing rate reduction | -16.9 ± 1.4% | portico.org |

Differential Impact on Action Potential Dynamics and Repolarization

A key distinction between the two enantiomers lies in their effects on the duration of the cardiac action potential (AP) and the subsequent repolarization phase. While both enantiomers reduce the spontaneous firing rate, ent-ivabradine has been shown to cause a significant prolongation of the action potential duration in ventricular preparations, including guinea pig papillary muscle and rabbit Purkinje fibers. In contrast, ivabradine has a much smaller effect on AP duration. portico.orgresearchgate.net This difference is also reflected in in vivo findings where ent-ivabradine, unlike ivabradine, was observed to induce a dose-dependent increase in the corrected QT (QTc) interval, which is an indicator of ventricular repolarization.

Stereoselective Interactions with Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels (I(f) Current)

The primary mechanism of action for ivabradine's heart rate-lowering effect is the selective inhibition of the I(f) current, which is mediated by HCN channels. portico.orgnih.gov These channels are crucial for the spontaneous diastolic depolarization in sinoatrial node cells, thereby controlling the heart's pacemaker activity. rupress.orgresearchgate.net

Binding Affinity and Kinetics to HCN Subtypes

Ivabradine is known to block all four HCN channel subtypes (HCN1-4) with similar potency, making it a general HCN blocker. portico.orgnih.gov The IC50, the concentration required to inhibit 50% of the current, is in the low micromolar range for all subtypes. portico.orgnih.gov For example, studies have reported IC50 values of 0.94 µM for mouse HCN1 and 2.0 µM for human HCN4. nih.gov While both enantiomers are effective bradycardic agents, ent-ivabradine has been noted to have a higher affinity for other cardiac ion channels apart from HCN channels. portico.org The binding site for ivabradine is located within the channel's ion-conducting pore, accessible from the intracellular side. portico.orgnih.gov

Allosteric Modulation and Channel Gating Effects

The interaction of ivabradine with HCN channels is complex and state-dependent. For HCN4, the predominant isoform in the sinoatrial node, ivabradine acts as an "open-channel" blocker, meaning it binds to and blocks the channel when it is in the open state. nih.govnih.govnih.gov This block is use-dependent, becoming more pronounced with repeated channel openings. rupress.org Conversely, for HCN1 channels, ivabradine behaves more like a "closed-channel" blocker, interacting with the channel in its closed or transitional states. nih.govnih.gov This differential interaction with HCN subtypes may contribute to the nuanced pharmacological profile of the drug. The block is also relieved by hyperpolarization. rupress.orgnih.gov

Modulation of Voltage-Gated Sodium Channels (VGSCs) by Ivabradine Enantiomers

While the primary target of ivabradine is the HCN channel, both enantiomers also interact with voltage-gated sodium channels (VGSCs), particularly the cardiac subtype NaV1.5. researchgate.netfrontiersin.orgnih.gov This interaction, however, does not appear to be stereospecific. nih.govresearchgate.net

Studies on guinea pig papillary muscles have shown that both ivabradine and ent-ivabradine produce a concentration-dependent and frequency-dependent block of VGSCs, as indicated by a decrease in the maximum upstroke velocity (Vmax) of the action potential. nih.gov The onset and recovery kinetics of this block were similar for both enantiomers, suggesting a lack of stereospecificity in their interaction with the Na+ channel. nih.govresearchgate.net The IC50 for ivabradine's inhibition of NaV1.5 channels is reported to be around 30 µM, a concentration higher than that required for HCN channel blockade. researchgate.netfrontiersin.orgnih.gov This action on VGSCs is thought to contribute to some of the antiarrhythmic properties of the drug. researchgate.net

Interactive Data Table: Ivabradine Enantiomer Effects on VGSCs

| Compound | Preparation | Effect | Observation | Reference |

| Ivabradine & ent-Ivabradine | Guinea-pig papillary muscles | Frequency-dependent Vmax block | Similar onset and offset rates for both enantiomers | nih.gov |

| Ivabradine | Human NaV1.5 channels | Inhibition | IC50 of ~30 µM | researchgate.netfrontiersin.orgnih.gov |

Atypical Inhibitory Mechanisms on Nav Channels

Ivabradine, as a compound, is recognized for its atypical inhibitory action on voltage-gated sodium channels (VGSCs). frontiersin.org This inhibition is characterized by a voltage- and frequency-dependent block. frontiersin.orgnih.gov However, unlike typical local anesthetics, it does not significantly alter the voltage-dependence of activation and fast inactivation, or the recovery from fast inactivation. frontiersin.orgnih.gov Molecular docking studies suggest that Ivabradine likely interacts with the classical local anesthetic binding site on the Nav1.5 channel. frontiersin.org

Studies comparing the two enantiomers, (S)-Ivabradine (S-16257-2) and ent-Ivabradine (S-16260-2 or R60), have shown that both produce a similar frequency-dependent block of the maximum upstroke velocity (Vmax) of the cardiac action potential. nih.gov This indicates that the interaction with the sodium channel is not stereospecific. nih.gov Both enantiomers can be classified as Na+ channel blockers with intermediate kinetics, akin to class IA antiarrhythmic drugs. nih.gov

Stereochemical Influence on VGSC Interaction Profile

While the fundamental mechanism of VGSC blockade appears non-stereospecific, subtle differences in the kinetics of the interaction have been observed. Both ent-Ivabradine and its (S)-enantiomer induce an exponential decline in Vmax with increasing stimulation frequency, a hallmark of frequency-dependent block. nih.gov However, the onset and offset rates of this Vmax block were found to be similar for both enantiomers in guinea-pig papillary muscles. nih.gov This suggests that the stereochemistry at the chiral center of the molecule does not significantly influence the kinetics of its binding to and dissociation from the voltage-gated sodium channel. nih.gov

Table 1: Comparative Effects of Ivabradine Enantiomers on Vmax in Guinea-Pig Papillary Muscle

| Parameter | (S)-Ivabradine (S-16257-2) | ent-Ivabradine (S-16260-2) |

|---|---|---|

| Effect on Vmax | Concentration-dependent decrease | Concentration-dependent decrease |

| Frequency-Dependent Block | Present | Present |

| Onset and Offset Kinetics | Intermediate | Intermediate and similar to (S)-enantiomer |

| Stereospecificity of Vmax Block | Not stereospecific | Not stereospecific |

Data derived from studies on guinea-pig isolated cardiac preparations. nih.gov

Impact on Cardiac Electrophysiology in In Vitro and Non-Human In Vivo Models

In isolated, spontaneously beating guinea-pig right atria, both ent-Ivabradine and (S)-Ivabradine exert a negative chronotropic effect, reducing the spontaneous firing rate. nih.gov The (S)-enantiomer was found to be slightly more potent in this regard (pIC50 = 5.07 ± 0.19) compared to ent-Ivabradine (pIC50 = 4.76 ± 0.18). nih.gov Both enantiomers also prolonged the sinus node recovery time, with the effect being more pronounced with the (S)-enantiomer. nih.gov In rabbit sinus node preparations, however, the two enantiomers were found to be equipotent in reducing the spontaneous firing rate.

Preclinical studies in various animal models have demonstrated that Ivabradine can affect cardiac conduction. frontiersin.orgmdpi.com It has been shown to prolong the atrio-His (AH) interval in anesthetized pigs and decrease conduction velocity in the atrioventricular node (AVN) and ventricles of mice in vivo, effects attributed at least in part to VGSC blockade. frontiersin.org

A key stereochemical difference emerges in the effects on ventricular repolarization. While (S)-Ivabradine has minimal effect on the action potential duration (APD), ent-Ivabradine induces significant prolongations of the APD in guinea pig papillary muscle and rabbit Purkinje fibers. These in vitro findings are corroborated by in vivo studies in anesthetized pigs, where ent-Ivabradine caused a dose-dependent increase in the heart-rate corrected QT (QTc) interval, a direct indicator of delayed ventricular repolarization. The (S)-enantiomer did not produce this effect.

Modulation of Cardiac Conduction System Parameters in Animal Models

Stereochemical Influences on Other Potential Biological Targets

The differential effects of the Ivabradine enantiomers are not limited to cardiac sodium and pacemaker channels. The (R)-enantiomer, ent-Ivabradine, has been reported to have a higher affinity for other cardiac ion channels compared to the (S)-enantiomer. portico.org Specifically, both enantiomers have been shown to block the human Kv1.5 potassium channel, which is involved in the ultrarapid delayed rectifier potassium current (IKur). nih.gov In this context, the (S)-enantiomer was found to be slightly more potent (KD = 29.0 ± 1.9 μM) than ent-Ivabradine (KD = 40.9 ± 4.0 μM) in blocking hKv1.5 channels. nih.gov The primary difference in their interaction with this channel was linked to their apparent dissociation rate constants, with ent-Ivabradine having a faster dissociation rate. nih.gov This suggests a stereochemical influence on the interaction with certain potassium channels, which contributes to the distinct electrophysiological profile of ent-Ivabradine, particularly its effect on ventricular repolarization. nih.gov

Pharmacokinetics and Metabolism in Pre Clinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Non-Human Organisms

Detailed ADME studies specifically characterizing ent-Ivabradine Hydrochloride in non-human organisms have not been extensively reported in publicly accessible literature. Pharmacokinetic research has predominantly focused on the S-enantiomer (Ivabradine), which is rapidly and almost completely absorbed after oral administration in animal models and humans, with an absolute bioavailability of about 40% due to significant first-pass metabolism in the gut and liver. europa.eueuropa.eurjptonline.orgdrugs.com The excretion of Ivabradine (B130884) metabolites occurs through both feces and urine. europa.eudrugs.com Without specific studies on the (R)-enantiomer, it is not possible to provide its distinct ADME profile.

Interspecies Variability in Pharmacokinetic Parameters

There is a lack of specific data detailing the interspecies variability in the pharmacokinetic parameters of ent-Ivabradine. For its counterpart, Ivabradine, population pharmacokinetic models have been developed for rats and dogs, combining data from various studies to understand its behavior in these species. fda.gov However, equivalent analyses for ent-Ivabradine are not available.

Tissue Distribution and Accumulation in Animal Models

Information regarding the specific tissue distribution and accumulation of ent-Ivabradine in animal models is not available in the reviewed scientific literature. For the S-enantiomer, Ivabradine, the volume of distribution at steady state is reported to be close to 100 L in patients, and it is approximately 70% bound to plasma proteins. drugs.comfda.gov.phtga.gov.au Animal studies have indicated that Ivabradine is excreted in milk. fda.gov.ph Similar tissue distribution studies for ent-Ivabradine have not been published.

Enantioselective Metabolic Pathways and metabolite Identification in Pre-clinical Systems

While the metabolism of racemic drugs can be stereoselective, leading to different metabolic pathways and rates for each enantiomer, detailed studies on the specific metabolic pathways of ent-Ivabradine are not well-documented. It is known that for the S-enantiomer (Ivabradine), there is no evidence of bioconversion to the R-enantiomer (ent-Ivabradine) in vivo. europa.eueuropa.eurjptonline.orgtga.gov.au

Role of Cytochrome P450 (CYP) Enzymes in Stereoselective Metabolism

Ivabradine (the S-enantiomer) is extensively metabolized almost exclusively by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver and intestines. europa.eufda.gov.phtga.gov.au The metabolism of its active metabolite, S-18982, also involves CYP3A4. europa.eu While the metabolism of many chiral drugs is stereoselective—for instance, the R- and S-enantiomers of carvedilol (B1668590) are metabolized by different CYP isoenzymes fda.gov.ph—the specific role of CYP enzymes in the metabolism of ent-Ivabradine has not been described. One study noted that the CYP2D6 metabolic phenotype did not influence the pharmacokinetics of Ivabradine. portico.org

Mechanistic Insights into Metabolic Stability and Biotransformation

There are no specific studies available on the metabolic stability and biotransformation mechanisms of ent-Ivabradine. Preclinical research has shown that both ent-Ivabradine (S-16260) and Ivabradine are equipotent in their primary pharmacodynamic action of reducing heart rate in vivo. portico.org However, a key difference was observed in their effects on cardiac repolarization; ent-Ivabradine was found to prolong the QTc interval in animal models, an effect not observed with Ivabradine. portico.org This difference in pharmacodynamic profile suggests potential variations in their interaction with ion channels or perhaps differences in metabolic pathways or stability, but mechanistic studies to explain these observations from a pharmacokinetic perspective are lacking.

Advanced Analytical Methodologies for Enantiomeric Purity and Quantification

Chiral Separation Techniques for ent-Ivabradine Hydrochloride

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone for the enantioselective analysis of pharmaceutical compounds. nih.govresearchgate.net This technique allows for the direct separation of enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely used for their broad enantiomeric recognition capabilities. researchgate.netsemanticscholar.org

For the separation of Ivabradine (B130884) enantiomers, various polysaccharide-based columns have been investigated. In one study, seven different Lux amylose- and cellulose-based columns were screened, with only the Lux Cellulose-2 column successfully resolving the enantiomers. nih.gov Another study also found Lux Cellulose-2, which is cellulose tris(3-chloro-4-methylphenylcarbamate), to be the most suitable CSP when using a mobile phase of methanol (B129727) with diethylamine (B46881). semanticscholar.org This allowed for the baseline separation of S-Ivabradine from its R-enantiomer and other related impurities. semanticscholar.org The method was validated for the analysis of the R-enantiomer content at a level below 0.05%. nih.gov

The choice of mobile phase is critical for achieving optimal separation. In the analysis of Ivabradine and its impurities, mobile phases consisting of methanol, 2-propanol, or acetonitrile (B52724), each containing 0.1% diethylamine, were tested. mdpi.comresearchgate.net A detailed study optimized the separation on a Lux Cellulose-2 column using a mobile phase of methanol/acetonitrile (98/2, v/v) with 0.06% diethylamine at 12°C, achieving baseline separation for all compounds. researchgate.net A patent also describes an HPLC method using a cellulose-based OJ-H chiral column with a mobile phase of n-hexane-isopropyl alcohol-diethylamine for separating Ivabradine hydrochloride's optical isomer. google.com

Table 1: HPLC Methods for Chiral Separation of Ivabradine

| CSP | Mobile Phase | Detection | Key Finding | Reference |

| Lux Cellulose-2 | Methanol/Acetonitrile (98/2, v/v) with 0.06% Diethylamine | 286 nm | Baseline separation of S-Ivabradine, R-Ivabradine, and related impurities. | researchgate.net |

| Lux Cellulose-2 | Not specified | Not specified | Successful resolution of Ivabradine enantiomers. | nih.gov |

| Chiralcel OJ-H | n-Hexane-Isopropanol-Diethylamine (80:20:0.2) | 288 nm | Effective separation of Ivabradine hydrochloride and its optical isomer. | google.com |

| Lux Cellulose-1, i-Amylose-1, Amylose-2, Cellulose-3, Cellulose-4 | Methanol, 2-propanol, or acetonitrile with 0.1% diethylamine | 286 nm | Screening of various CSPs, with Lux Cellulose-2 showing the best results. | researchgate.net |

Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency, low sample and reagent consumption, and often shorter analysis times compared to HPLC. mdpi.comencyclopedia.pub Electrokinetic chromatography (EKC), a mode of CE, is particularly well-suited for the enantioseparation of drugs. mdpi.comencyclopedia.pub

A key approach in CE for chiral separations involves the use of chiral selectors added to the background electrolyte (BGE). encyclopedia.pub For the enantiomeric separation of Ivabradine, cyclodextrins (CDs) have been successfully employed as chiral selectors. A study investigating various anionic and neutral CDs found that baseline separation of Ivabradine enantiomers was only achieved with sulfated CDs, with sulfated-γ-CD providing the best resolution. nih.govresearchgate.net

To further enhance separation, dual-selector systems have been explored. The combination of sulfated-γ-CD with amino acid-based chiral ionic liquids (CILs) as a dual separation system significantly increased the resolution of Ivabradine enantiomers. nih.gov The optimized conditions, using 5 mM tetrabutylammonium-aspartic acid in a 50 mM formate (B1220265) buffer (pH 2.0) containing 4 mM sulfated-γ-CD, allowed for the separation of the enantiomers in just 6 minutes with a resolution of 2.7. nih.govresearchgate.net This method was sensitive enough to detect 0.1% of the enantiomeric impurity, meeting the requirements of the International Conference on Harmonisation (ICH) guidelines. nih.gov

Table 2: CE Method for Enantioseparation of Ivabradine

| Technique | Chiral Selector(s) | Background Electrolyte (BGE) | Key Finding | Reference |

| EKC | Sulfated-γ-CD and Tetrabutylammonium-aspartic acid (CIL) | 50 mM Formate buffer (pH 2.0) | Baseline separation in 6 minutes with a resolution of 2.7. | nih.gov |

| EKC | Sulfated CDs | Not specified | Baseline separation achieved only with sulfated CDs. | researchgate.net |

Supercritical Fluid Chromatography (SFC) is an attractive alternative to HPLC for chiral separations, often providing faster analysis times and reduced organic solvent consumption. researchgate.netnih.gov SFC has become increasingly popular for enantioselective separations in the pharmaceutical industry. researchgate.net While specific applications of SFC for the chiral analysis of this compound are not extensively detailed in the provided search results, the technique's general applicability for chiral separations is well-established. researchgate.net SFC is particularly noted for its high throughput capabilities in enantiopurity analysis. nih.gov

Capillary Electrophoresis (CE) and Electrokinetic Chromatography (EKC) for Enantioseparation

Quantitative Analysis of Ivabradine Enantiomers in Biological Matrices (Non-Human)

The quantification of drug enantiomers in biological matrices is crucial for pre-clinical pharmacokinetic and toxicokinetic studies. These studies help to understand the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and robustness. nih.govresearchgate.net Several LC-MS/MS methods have been developed and validated for the quantification of Ivabradine in non-human biological matrices, such as rat and dog plasma. nih.govnih.govbiomedpharmajournal.org

One validated method for the simultaneous quantification of Ivabradine and Metoprolol in rat plasma utilized protein precipitation for sample extraction. nih.gov The chromatographic separation was achieved on a C18 column with an acetonitrile-water mobile phase containing 0.1% orthophosphoric acid. nih.gov The method demonstrated good linearity over a concentration range of 0.1-1.5 ng/mL for Ivabradine, with high accuracy and precision. nih.gov

Another study developed an HPLC method with fluorescence detection for the quantification of Ivabradine and its N-demethylated metabolite in rat and dog plasma. nih.gov This method involved solid-phase extraction and separation on a C8 column, with a limit of quantitation of 0.5 ng/ml in plasma. nih.gov The stability of the analytes was confirmed under various storage conditions. nih.gov

Table 3: LC-MS/MS Methods for Ivabradine Quantification in Non-Human Biological Matrices

| Biological Matrix | Extraction Method | LC Column | Mobile Phase | Linearity Range (Ivabradine) | Reference |

| Rat Plasma | Protein Precipitation | Waters, X-Bridge-C18 | Acetonitrile-water with 0.1% orthophosphoric acid | 0.1-1.5 ng/mL | nih.gov |

| Rat and Dog Plasma | Solid-Phase Extraction | Nova-Pak C8 | Not specified | 0.5-100 ng/mL | nih.gov |

| Rat Plasma | Not specified | Not specified | Not specified | 0.1-65 ng/mL | biomedpharmajournal.org |

The development and validation of bioanalytical methods are governed by stringent guidelines from regulatory bodies like the FDA. biomedpharmajournal.org These guidelines ensure the reliability, reproducibility, and accuracy of the data generated from pre-clinical studies. researchpublish.comnih.gov

A typical validation process for a bioanalytical method includes the assessment of specificity, linearity, accuracy, precision, robustness, and stability. researchpublish.comnih.gov For instance, a developed RP-HPLC method for Ivabradine was validated for these parameters according to ICH guidelines. nih.gov The method's robustness was tested by introducing small, deliberate changes to parameters like mobile phase composition, pH, and flow rate. nih.gov

In a study involving the simultaneous quantification of Ivabradine and Carvedilol (B1668590) in rat plasma, the LC-MS/MS method was validated for linearity, precision, and accuracy. biomedpharmajournal.org The intra-day and inter-day precision were found to be within acceptable limits, with coefficients of variation (%CV) below 15%. biomedpharmajournal.org The accuracy was also within the accepted range. biomedpharmajournal.org These validation parameters confirm that the developed methods are suitable for their intended purpose in pre-clinical bioanalysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Spectroscopic and Diffraction Techniques for Structural Integrity and Polymorph Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence stability, solubility, and bioavailability. Spectroscopic and diffraction techniques are indispensable tools for the comprehensive characterization of the structural integrity and polymorphic forms of this compound.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Solid-State Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. These methods provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of the solid-state structure of this compound.

In the analysis of Ivabradine Hydrochloride, FTIR spectroscopy reveals characteristic absorption bands corresponding to its various functional groups. While specific data for the ent-Ivabradine enantiomer is not detailed in the provided results, the principles of analysis remain the same. The spectra would be expected to show characteristic peaks for N-H stretching, C=O stretching of the benzazepinone (B8055114) ring, C-O stretching of the methoxy (B1213986) groups, and various C-H stretching and bending vibrations. Differences in the position and shape of these bands between different polymorphic forms can be used to distinguish them and assess the solid-state integrity of a given batch.

Raman spectroscopy offers complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman analysis would be valuable for characterizing the aromatic ring vibrations and the skeletal vibrations of the bicyclo[4.2.0]octa-triene and benzazepine ring systems. The combination of both FTIR and Raman spectroscopy provides a comprehensive vibrational profile, crucial for identifying the specific polymorphic form and detecting any potential solid-state transformations.

X-ray Powder Diffraction (XRPD) for Crystalline Form Identification

X-ray Powder Diffraction (XRPD) is the definitive technique for the identification and characterization of crystalline solids. Each crystalline form of a compound produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph. Several crystalline forms of Ivabradine Hydrochloride have been identified, each characterized by a distinct XRPD pattern with peaks at specific 2θ angles.

For instance, various polymorphic forms of Ivabradine Hydrochloride, such as forms Z, X, K, δ (delta), and γ (gamma), have been characterized by their unique XRPD patterns. google.comgoogle.comgoogle.com.na The identification of these forms is critical as they may possess different physical properties. The conversion between forms, for example from form Z or X to form K upon drying, can be monitored using XRPD. google.com

Below is a table summarizing the characteristic XRPD peaks for several known crystalline forms of Ivabradine Hydrochloride. While this data pertains to Ivabradine Hydrochloride generally, the same principles and techniques are directly applicable to its enantiomer, this compound.

| Crystalline Form | Characteristic XRPD Peaks (2θ ± 0.2°) |

| Form Z | 3.9, 15.1, 16.2, 16.6, 17.8 google.com |

| Form X | 11.0, 16.5, 16.9, 21.8, 22.4 google.com |

| Form K | 8.6, 14.6, 17.2, 18.3, 21.6 google.com |

| Form II | 15.50, 18.02, 19.00, 19.80, 22.42, 24.16, 25.46 wipo.int |

| Form γ (gamma) | 4.2, 8.4, 12.0, 12.5, 13.4, 15.9, 17.0, 21.1, 24.2, 26.4, 28.0 google.com.na |

| Form δ (delta) | 4.1 google.com |

These data are crucial for quality control, ensuring batch-to-batch consistency and the desired polymorphic form of this compound in the final drug product.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. researchgate.net For this compound, ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical shifts, spin-spin coupling patterns, and integration values, which correspond to the number of protons. Similarly, the ¹³C NMR spectrum would reveal the number of non-equivalent carbon atoms. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms within the molecule, thus confirming the complete structure of this compound. cabidigitallibrary.org

NMR is also a powerful tool for assessing the purity of the API. The presence of impurities can be detected by the appearance of extra signals in the NMR spectra. Quantitative NMR (qNMR) can be used to determine the exact amount of the API and its impurities without the need for a reference standard for each impurity.

Method Validation and Quality Control in Pharmaceutical Development

The development of reliable analytical methods and their rigorous validation are cornerstones of pharmaceutical quality control. This ensures that the drug product consistently meets its predetermined specifications and quality attributes.

Stress Testing and Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify the potential degradation products of an API and to establish its intrinsic stability. nih.govmostwiedzy.pl These studies involve subjecting the API to harsh conditions such as heat, humidity, acid and base hydrolysis, oxidation, and photolysis. nih.govnih.govresearchpublish.com

In the case of Ivabradine, studies have shown that it degrades under acidic, basic, and oxidative conditions, as well as upon exposure to light. nih.govresearchgate.net For instance, degradation was observed after incubation in 2 M HCl and 1 M NaOH at 80°C for 24 hours. nih.gov Similarly, exposure to hydrogen peroxide (3%, 7.5%, and 15%) at 80°C for 24 hours resulted in oxidative degradation. nih.gov Thermal degradation has also been noted at elevated temperatures. researchpublish.com

The degradation products are typically identified and characterized using hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which provides information on both the retention time and the mass-to-charge ratio of the degradants. nih.govnih.gov This information is crucial for developing stability-indicating analytical methods.

Summary of Forced Degradation Conditions for Ivabradine Hydrochloride:

| Stress Condition | Details | Outcome |

| Acid Hydrolysis | 2 M HCl, 80°C, 24 hours | Degradation observed nih.gov |

| Base Hydrolysis | 1 M NaOH, 80°C, 24 hours | Degradation observed nih.gov |

| Oxidative | 3%, 7.5%, 15% H₂O₂, 80°C, 24 hours | Degradation observed nih.gov |

| Thermal | 105°C for 24 hours | Degradation observed researchgate.net |

| Photolytic | UV light (254 nm) for 48 hours | Degradation observed researchgate.net |

Assay Development for Enantiomeric Excess and Impurity Profiling

The development of a robust assay is critical for quantifying the API and profiling its impurities, including the unwanted enantiomer. For chiral drugs like this compound, it is imperative to have a method that can separate and quantify both enantiomers to determine the enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. Chiral HPLC methods, employing a chiral stationary phase (CSP), are developed to achieve the separation of the enantiomers. The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. nih.govresearchgate.net

For impurity profiling, a stability-indicating HPLC method is developed. This method must be able to separate the API from its process-related impurities and degradation products. The development of such methods often involves testing various columns, mobile phase compositions, and detector wavelengths. researchgate.netnih.gov For Ivabradine, RP-HPLC methods have been developed using C18 columns with detection typically at 286 nm or 281 nm. researchpublish.comresearchgate.net

The validation of these analytical methods ensures their suitability for routine quality control, providing confidence in the identity, strength, quality, and purity of this compound.

Formulation Science and Drug Delivery Systems Pre Clinical Focus

Development of Advanced Drug Delivery Systems for Ivabradine (B130884) Hydrochloride

Pre-clinical research has explored a variety of advanced drug delivery platforms to control the release of Ivabradine Hydrochloride. These systems are designed to modify the drug's release profile, protect it from degradation, and target its delivery.

Nanovesicular systems, including liposomes and transfersomes, have been investigated to enhance the bioavailability of Ivabradine Hydrochloride. nih.gov These lipid-based carriers can encapsulate the drug, potentially improving its solubility and altering its pharmacokinetic profile. researchgate.net One study focused on formulating nanovesicles using phosphatidylcholine and Pluronic F68. nih.gov A central composite face-centered design was used to optimize the formulation, with a resulting composition of a 3.91:1 lipid-to-drug ratio and 100% Pluronic as a stabilizer. nih.gov The optimized nanovesicles exhibited a particle size of 337.6 nm and an entrapment efficiency of 30.5%. nih.gov

Transfersomes, another type of ultradeformable vesicle, have been developed for the transdermal delivery of Ivabradine Hydrochloride. researchgate.net These formulations typically consist of phospholipids (B1166683) like soya phosphatidylcholine, a surfactant (e.g., Tween-80, Span-80, or sodium deoxycholate), and ethanol (B145695). researchgate.net In one study, transfersomes prepared with Tween-80 showed the highest entrapment efficiency (78.4 ± 0.94%) and a suitable vesicle size of 128.6 nm. researchgate.net These nanocarriers are often incorporated into a gel base, such as Carbopol-940, for topical application. nih.govresearchgate.net

| Formulation Type | Key Components | Particle Size (nm) | Entrapment Efficiency (%) | Reference |

| Nanovesicles | Phosphatidylcholine, Pluronic F68, Ivabradine HCl | 337.6 | 30.5 | nih.gov |

| Transfersomes (TF-TW-80) | Soya phosphatidylcholine, Tween-80, Ethanol, Ivabradine HCl | 128.6 | 78.4 ± 0.94 | researchgate.net |

Microencapsulation using biodegradable polymers is a widely explored technique to achieve controlled release of Ivabradine Hydrochloride. ptfarm.pl This method involves coating drug particles to form microspheres. Various polymers have been investigated, including synthetic polymers like Eudragit L100-55, ethyl cellulose (B213188), and cellulose acetate (B1210297), to create pH-sensitive or sustained-release formulations. ptfarm.plnih.govabap.co.in

The oil-in-oil (O/O) solvent evaporation method is a common technique for preparing these microspheres. ptfarm.plnih.gov In one study, microspheres were developed using a combination of Eudragit L100-55 and ethyl cellulose. ptfarm.pl The process involved dissolving the polymers and the drug in organic solvents, followed by emulsification and solvent evaporation to form solid microspheres. ptfarm.pl Characterization of these microspheres showed a spherical shape, and the maximum entrapment efficiency was found to be 81 ± 2.15% with a percentage yield of 88 ± 2.65. ptfarm.pl Another study using the solvent evaporation method with cellulose acetate, ethyl cellulose, and Eudragit RS100 also reported the successful formation of spherical microspheres. abap.co.in The multiple emulsion solvent evaporation technique has also been employed, using ethyl cellulose as the polymer, to create floating microspheres designed to prolong gastric residence time. ijpbs.com

| Polymer(s) | Preparation Method | Key Finding | Reference |

| Eudragit L100-55, Ethyl Cellulose | Oil-in-Oil Solvent Evaporation | Max. entrapment efficiency of 81 ± 2.15%; pH-dependent drug release. | ptfarm.plnih.gov |

| Cellulose Acetate, Ethyl Cellulose, Eudragit RS100 | Solvent Evaporation | Consistently spherical microspheres with controlled release over 12 hours. | abap.co.in |

| Ethyl Cellulose | Multiple Emulsion Solvent Evaporation | Floating microspheres with up to 91.5% drug loading and buoyancy over 8 hours. | ijpbs.com |

Buccal delivery systems, such as mucoadhesive films and tablets, offer an alternative route for systemic administration of Ivabradine Hydrochloride, with the significant advantage of bypassing hepatic first-pass metabolism. nih.govresearchgate.netnih.gov These formulations are designed to adhere to the buccal mucosa and release the drug in a controlled manner. wjpls.orgijarmps.org

The solvent casting technique is commonly used to fabricate these films. nih.govresearchgate.net This involves dissolving mucoadhesive polymers, such as different grades of Hydroxypropyl Methylcellulose (HPMC K15M, HPMC K100M, HPMC E5 LV) and Carbopol 940, along with the drug and other excipients like plasticizers (PEG 6000) and permeation enhancers (Tween 80), in a suitable solvent system. nih.govnih.govwjpls.org The resulting solution is cast into a mold and dried to form a thin film. researchgate.net Pre-clinical evaluations of these films include physical properties like swelling index, surface pH, and mucoadhesive time. nih.govnih.gov Optimized formulations have demonstrated satisfactory physical characteristics and uniform drug content. nih.gov The surface pH of all developed tablets was found to be close to neutral, suggesting a low likelihood of causing irritation in the buccal cavity. ijarmps.org

| Polymer(s) | Formulation Type | Key Evaluation Parameter | Finding | Reference |

| HPMC K15M, HPMC K100M, Carbopol 940 | Buccal Film | In vitro drug release | 97.61% to 98.37% release in 6 hours. | nih.govnih.gov |

| HPMC E5 LV, PVP | Buccal Film | Ex vivo permeation | Up to 71.48% permeation within 4 hours. | wjpls.org |

| HPMC K5M, Ethyl Cellulose | Buccal Tablet | Mucoadhesive strength | Optimized formulation showed good bioadhesive strength. | ijarmps.org |

Sustained-release matrix tablets represent a common approach to prolong the therapeutic effect of Ivabradine Hydrochloride. ijsrtjournal.comijsrtjournal.com These systems work by embedding the drug within a polymer matrix that controls its release rate, typically through swelling and/or erosion. ijsrtjournal.com Both natural gums (xanthan gum, guar (B607891) gum, karaya gum) and synthetic polymers (HPMC) have been used as matrix-forming agents. researchgate.netijsrtjournal.com

Tablets are often prepared by direct compression or wet granulation techniques. researchgate.netijsrtjournal.com In one study, matrix tablets were formulated using natural gums like xanthan gum and karaya gum via direct compression. ijsrtjournal.comijsrtjournal.com The investigation found that the drug-to-polymer ratio was a critical factor influencing drug release. A formulation with xanthan gum at a 1:2 drug-to-polymer ratio demonstrated optimal release. ijsrtjournal.com Another study employed a 3² full factorial design to optimize sustained-release tablets using guar gum and xanthan gum, preparing them via a wet granulation technique. researchgate.net The results showed that as the concentration of these polymers increased, the rate of drug release decreased. researchgate.net

| Matrix Former(s) | Preparation Method | Key Finding | Reference |

| Xanthan Gum, Guar Gum, Karaya Gum | Direct Compression | Xanthan gum (1:2 drug-polymer ratio) provided optimal release of 98% over 24 hours. | ijsrtjournal.comijsrtjournal.com |

| Guar Gum, Xanthan Gum | Wet Granulation | Increased polymer concentration led to a decrease in cumulative drug release. | researchgate.net |

| HPMC (different viscosities) | Not specified | Combination of two HPMC grades used as a gel matrix sustained-release material. | wipo.int |

Mucoadhesive Films and Buccal Delivery Systems

In Vitro Drug Release and Permeation Studies in Pre-clinical Models

In vitro studies are fundamental in the pre-clinical assessment of novel drug delivery systems. They provide critical data on how a formulation is likely to behave in vivo. These studies typically involve dissolution or release testing under controlled conditions and permeation studies using biological or synthetic membranes.

Dissolution testing is performed to measure the rate and extent of drug release from a formulation. For Ivabradine Hydrochloride delivery systems, these studies are often conducted in different pH media (e.g., pH 1.2, 5.5, 6.6, 7.4) to simulate the conditions of the gastrointestinal tract or specific target sites like the buccal cavity. nih.govptfarm.plabap.co.in

Polymeric Microspheres: Studies on Eudragit-based microspheres showed pH-dependent release, with a maximum release of 94.5% at pH 7.4. ptfarm.pl Microspheres made with cellulose acetate demonstrated a controlled release of up to 90% over a 12-hour period in a pH 7.4 phosphate (B84403) buffer. abap.co.in

Mucoadhesive Films: Buccal films made with HPMC and Carbopol exhibited drug release ranging from 90.36% to 98.37% at the end of six hours in a pH 6.6 phosphate buffer. nih.govnih.gov Ex vivo permeation studies using porcine or goat cheek pouches confirmed that the drug could permeate through the buccal membrane. nih.govresearchgate.net

Sustained-Release Matrix Systems: Matrix tablets formulated with xanthan gum achieved a drug release of 98% over 24 hours. ijsrtjournal.com Factorial design studies showed that polymer concentration directly controlled the release rate, with higher polymer levels slowing down the release. researchgate.net

Nanovesicular Systems: Optimized nanovesicles showed a sustained-release profile compared to a pure drug solution. nih.gov After 8 hours, 96.96% of the drug was released from the nanovesicle dispersion, while the nanovesicular gel released 67.92%. nih.gov Transfersomal formulations released up to 89.5% of the drug within 20 minutes, significantly faster than a standard liposomal formulation. researchgate.net

To understand the mechanism of drug release, the in vitro dissolution data is fitted to various kinetic models. nih.gov

Zero-Order Kinetics: This model describes systems where the drug release rate is constant over time, independent of concentration. It was observed in sustained-release matrix tablets with xanthan gum and in some mucoadhesive buccal films. wjpls.orgijsrtjournal.com

Korsmeyer-Peppas Model: This model is often used to describe drug release from polymeric systems. The release exponent 'n' in this model provides insight into the release mechanism. A value of 'n' that indicates non-Fickian (anomalous) transport suggests that drug release is controlled by a combination of diffusion and polymer swelling or erosion. nih.gov This model was found to best fit the release data from polymeric microspheres and many buccal film formulations. nih.govmdpi.com

| Formulation Type | Release Medium (pH) | % Drug Release (Time) | Best Fit Kinetic Model | Reference |

| Polymeric Microspheres (Eudragit/EC) | 7.4 | 94.5% (total) | Korsmeyer-Peppas (non-Fickian) | ptfarm.plnih.gov |

| Polymeric Microspheres (CA/EC) | 7.4 | 90% (12 h) | Not specified | abap.co.in |

| Buccal Film (HPMC/Carbopol) | 6.6 | ~98% (6 h) | Zero-Order | nih.govnih.gov |

| Sustained-Release Matrix (Xanthan Gum) | 6.8 | 98% (24 h) | Zero-Order | ijsrtjournal.com |

| Nanovesicles (Dispersion) | Not specified | 96.96% (8 h) | Not specified | nih.gov |

Ex Vivo Membrane Permeation from Animal Tissues

Ex vivo studies on Ivabradine Hydrochloride have been conducted using different animal tissues to model various routes of administration.

One common model is the porcine buccal mucosa , which is structurally similar to human buccal tissue. ijcrt.org In a study evaluating buccal films of Ivabradine Hydrochloride, the permeation was assessed using porcine buccal mucosa mounted on a Franz diffusion cell. ijcrt.orgmdpi.com The results demonstrated that the drug successfully permeated through the membrane, suggesting the potential for buccal delivery. mdpi.com Thiolated polymers have been shown to enhance the permeation of Ivabradine Hydrochloride through porcine buccal mucosa by up to three-fold compared to unmodified gums. mdpi.com

Another frequently used model is excised rat skin for transdermal delivery systems. In one such study, transdermal patches of Ivabradine Hydrochloride were evaluated using male Wistar rat skin. rjptonline.org The hair from the abdominal area was removed, and the skin was mounted on a Franz diffusion cell to study the permeation of the drug from the patch. rjptonline.org The study concluded that a sustained release profile over 24 hours was achievable, with the mechanism of release being diffusion-mediated. rjptonline.org Another study on a transfersomal gel of Ivabradine Hydrochloride used hairless rat skin and found that the flux was significantly higher compared to a liposomal gel and a plain drug solution. researchgate.net

The following table summarizes key findings from ex vivo permeation studies of Ivabradine Hydrochloride using animal tissues.

| Animal Tissue Model | Formulation | Key Findings | Reference(s) |

| Porcine Buccal Mucosa | Buccal Films with HPMC and Carbopol | Drug permeated through the membrane, indicating potential for buccal delivery. | mdpi.com |

| Porcine Buccal Mucosa | Bilayered Tablets with Thiolated Gums | Thiolated gums enhanced drug permeation by up to 3-fold compared to unmodified gums. | mdpi.com |

| Sheep Buccal Mucosa | Buccal Tablets | Drug release from the tablet and permeation through the mucosa were demonstrated. | ijcrt.org |

| Excised Rat Skin | Transdermal Patches with HPMC, EC, and PVP | Sustained drug release was observed over a 24-hour period via a diffusion-mediated mechanism. | rjptonline.org |

| Hairless Rat Skin | Transfersomal Gel | The flux from the transfersomal gel was 2.04 times greater than a liposomal gel and 3.28 times more than a plain drug solution. | researchgate.net |

It is important to note that these studies were conducted on "Ivabradine Hydrochloride" without specifying the enantiomer. However, the methodologies and findings provide a valuable framework for potential ex vivo permeation studies and formulation strategies for ent-Ivabradine Hydrochloride.

Strategies for Enhancing Bioavailability and Reducing First-Pass Metabolism in Non-Human Systems

Ivabradine Hydrochloride is known to have a low oral bioavailability of approximately 40% due to extensive first-pass metabolism in the gut and liver. nih.govnih.govsemanticscholar.org This has prompted research into various strategies to enhance its bioavailability and reduce pre-systemic clearance in non-human models. These strategies could be applicable to this compound.

Several approaches have been investigated to bypass the first-pass effect, including alternative routes of administration and advanced formulation technologies.

Transdermal and Buccal Delivery: Transdermal patches and buccal films have been developed to deliver Ivabradine Hydrochloride directly into the systemic circulation, thus avoiding the gastrointestinal tract and first-pass metabolism. nih.govnih.gov Ex vivo studies using rat and porcine tissues have shown promising results for these delivery systems. mdpi.comrjptonline.org

Nanotechnology-Based Formulations: Nanoparticles have emerged as a promising strategy to improve the oral bioavailability of drugs. For Ivabradine, encapsulation into polymeric nanoparticles has been reported to increase its oral bioavailability and half-life by reducing its metabolism by cytochrome P450 3A4 (CYP3A4). mdpi.comresearchgate.net

Another study focused on the development of nanovesicular platforms, specifically nanovesicles, for both oral and transdermal delivery of Ivabradine Hydrochloride. nih.gov The optimized nanovesicular formulation, when administered orally to rabbits, showed a 2.54-fold increase in bioavailability compared to the commercial product. dovepress.com The transdermal gel formulation also demonstrated enhanced drug delivery. nih.gov

Microspheres for Controlled Release: Ethyl cellulose microspheres of Ivabradine Hydrochloride have been formulated using a solvent evaporation technique. researchgate.net These microspheres demonstrated sustained drug release, which can be beneficial for improving the therapeutic efficacy and patient compliance. researchgate.net Another study used Eudragit L100-55 and ethyl cellulose to prepare microspheres, which showed a pH-dependent drug release, with maximum release at pH 7.4. ptfarm.pl

The table below summarizes various strategies investigated to enhance the bioavailability of Ivabradine in non-human systems.

| Strategy | Formulation Type | Animal Model | Key Findings | Reference(s) |

| Nanotechnology | Nanovesicles (Oral) | Rabbits | 2.54-fold increase in bioavailability compared to the marketed product. | nih.govdovepress.com |

| Nanotechnology | Nanovesicles (Transdermal) | Rabbits | Enhanced transdermal drug delivery. | nih.gov |

| Nanotechnology | Polymeric Nanoparticles | Not Specified | Improved oral bioavailability and half-life; reduced first-pass metabolism. | mdpi.comresearchgate.net |

| Transdermal Delivery | Transdermal Patches | Wistar Rats | Sustained pharmacokinetic profile. | nih.gov |

| Buccal Delivery | Buccal Films | Not Specified | Aims to avoid first-pass metabolism and improve bioavailability. | nih.gov |

| Microspheres | Ethyl Cellulose Microspheres | Not Specified | Potential for sustained release drug delivery. | researchgate.net |

| Microspheres | Eudragit L100-55 and Ethyl Cellulose Microspheres | Not Specified | pH-dependent drug release, suitable for controlled release. | ptfarm.pl |

| Chronomodulated Delivery | Pulsincap Drug Delivery | Not Specified | Designed to delay drug release and target the colon, potentially increasing bioavailability. | semanticscholar.org |

These pre-clinical findings for Ivabradine Hydrochloride highlight promising avenues for the formulation of this compound to overcome its potential bioavailability challenges.

Investigation of Co-crystal Formation during Formulation Processes

Co-crystallization is a crystal engineering technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering their chemical structure. mdpi.comacs.orgresearchgate.net This strategy has been explored for Ivabradine Hydrochloride and its enantiomeric forms.

A significant study in this area involved a co-crystal screen of Ivabradine Hydrochloride with 25 different co-formers. mdpi.comresearchgate.net This screening identified successful co-crystal formation with both (S)-mandelic acid and (R)-mandelic acid. mdpi.comresearchgate.net The formation of a co-crystal with (R)-mandelic acid is particularly relevant to this compound.

The structures of both the (S)- and (R)-mandelic acid co-crystals were determined using single-crystal X-ray diffraction. mdpi.com The co-crystals were further characterized by various solid-state techniques, including X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), solid-state NMR, IR and Raman spectroscopy, and dynamic vapor sorption (DVS). mdpi.comresearchgate.net

A patent has also been filed for a co-crystal of Ivabradine Hydrochloride and (R)-mandelic acid in a 1:1 molar ratio. google.com The patent describes the preparation of this co-crystal by mixing or grinding the components in the presence of a solvent, or by spray drying a solution of the two components in ethanol. google.com The resulting co-crystal was found to be physically stable. google.com

The study by Sládková et al. (2017) further investigated the in situ formation of the (S)-mandelic acid co-crystal during a wet granulation process. mdpi.com This is a significant finding as it suggests that co-crystal formation can be integrated into standard pharmaceutical manufacturing processes. mdpi.com The stability of this co-crystal was found to be comparable to the polymorphic form of Ivabradine Hydrochloride used in the original drug product. mdpi.comresearchgate.net However, when formulated with certain excipients, the co-crystal showed some physical and chemical instability under stress conditions. mdpi.com

The table below details the findings related to the co-crystal formation of Ivabradine Hydrochloride.

| Co-former | Stoichiometric Ratio (API:Co-former) | Preparation Method(s) | Key Characterization and Findings | Reference(s) |

| (S)-Mandelic Acid | 1:1 | Spontaneous cooling of hot ethanol solution, slurrying, liquid-assisted grinding, in situ during wet granulation | Structure determined by SXRD. Found to be as stable as the form in the original drug product. | mdpi.comresearchgate.net |

| (R)-Mandelic Acid | 1:1 | Spontaneous cooling of hot ethanol solution, slurrying, liquid-assisted grinding, mixing/grinding with a solvent, spray drying | Structure determined by SXRD. Physically stable co-crystal. | mdpi.comgoogle.com |

The investigation into co-crystals of Ivabradine Hydrochloride, particularly with (R)-mandelic acid, provides a promising avenue for the development of a stable and effective solid dosage form of this compound with potentially improved physicochemical properties.

Computational and Biophysical Approaches

Molecular Docking and Dynamics Simulations of Ivabradine (B130884) Enantiomers with Ion Channels

Computational methods, particularly molecular docking and dynamics simulations, have been instrumental in deciphering the interactions between ivabradine enantiomers and their primary target, the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. nih.govnih.gov These in silico approaches provide a molecular-level understanding of the drug's mechanism of action.

Molecular docking studies have identified a binding site for ivabradine located in the inner vestibule of HCN channels, specifically within a cavity below the channel pore. nih.govnih.gov Research has pinpointed key amino acid residues that are crucial for the binding and stabilization of the ivabradine molecule.

For the human HCN4 isoform, which is prominently expressed in the sinoatrial node, mutagenesis and in silico analyses have revealed that residues Tyrosine 506 (Y506), Phenylalanine 509 (F509), and Isoleucine 510 (I510) are directly involved in ivabradine binding. nih.govnih.gov Docking simulations have successfully explained the reduced blocking efficiency observed in mutant channels, correlating it with a proportionally reduced affinity for ivabradine. nih.gov More recent cryogenic electron microscopy (cryo-EM) structures have further refined this understanding, confirming that Y507 and I511 on the S6 helix are the primary molecular determinants for ivabradine binding in the inner cavity. unimi.itresearchgate.net Interestingly, F510, while pointing away from the pore, indirectly influences the block by controlling the position of Y507. unimi.itresearchgate.net

In the case of the human HCN1 channel, docking experiments suggest that ivabradine binds within the pore cavity in a U-shaped configuration. researchgate.netresearchgate.net Unlike its interaction with HCN4, ivabradine does not appear to have a preferred orientation in the HCN1 pore, being free to rotate. researchgate.netresearchgate.net The interactions in HCN1 are largely driven by hydrophobic forces, with the molecule fitting into a hydrophobic groove created by residues such as Cysteine 358, Tyrosine 386, and Alanine 387. researchgate.netresearchgate.net Other interacting residues include Alanine 383, Valine 390, Glycine 391, and Threonine 394. researchgate.net

It has also been observed that ivabradine acts as an "open channel blocker," meaning it can only access its binding site when the channel is in its open state. nih.govahajournals.org This property contributes to the use-dependent nature of the block, which is more pronounced with repetitive channel opening and closing cycles. nih.govahajournals.org Molecular dynamics simulations have provided a mechanistic explanation for the block, suggesting that ivabradine obstructs the permeating ion within the selectivity filter through electrostatic repulsion. unimi.itresearchgate.net

Table 1: Key Amino Acid Residues in HCN Channels Interacting with Ivabradine

| Channel Isoform | Interacting Residues | Location | Type of Interaction | Reference |

|---|---|---|---|---|

| hHCN4 | Y506, F509, I510 | Inner Cavity below Pore | Direct Binding | nih.govnih.gov |

| hHCN4 | Y507, I511 | S6 Helix (Inner Cavity) | Direct Binding (Molecular Determinants) | unimi.itresearchgate.net |

| hHCN4 | F510 | S6 Helix (Pointing Outward) | Indirect Contribution (Controls Y507) | unimi.itresearchgate.net |

| hHCN4 | C479 | Selectivity Filter | Accelerates Block Kinetics | unimi.itresearchgate.net |

| hHCN1 | C358, Y386, A387 | Pore Cavity (Hydrophobic Groove) | Hydrophobic Interaction | researchgate.netresearchgate.net |

| hHCN1 | A383, V390, G391, T394 | Pore Cavity | General Interaction | researchgate.net |

The interaction between ivabradine and HCN channels is a dynamic process. Flexible docking simulations, where the torsional bonds of the ivabradine molecule are allowed to rotate freely, have been employed to understand its conformational flexibility upon binding. nih.gov These studies show that ivabradine adopts a U-shaped conformation within the binding pocket of the HCN1 channel. researchgate.netresearchgate.net